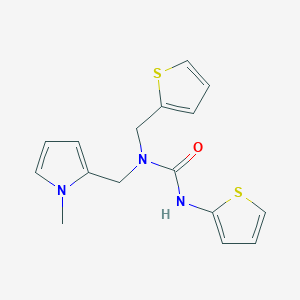

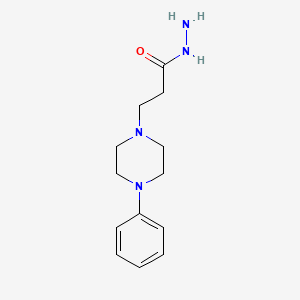

3-(4-Phenylpiperazin-1-yl)propanehydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

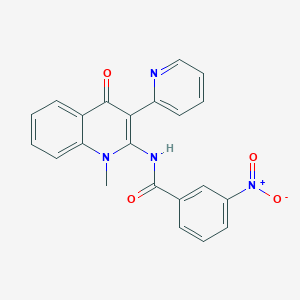

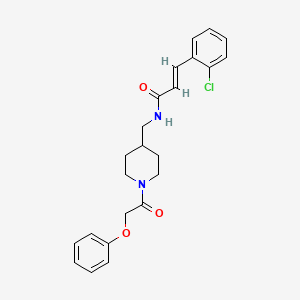

The InChI code for 3-(4-Phenylpiperazin-1-yl)propanehydrazide is 1S/C13H20N4O/c14-15-13(18)6-7-16-8-10-17(11-9-16)12-4-2-1-3-5-12/h1-5H,6-11,14H2,(H,15,18) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

3-(4-Phenylpiperazin-1-yl)propanehydrazide is a powder at room temperature . The compound has a molecular weight of 248.33 .Scientific Research Applications

Tuberculostatic Activity

3-(4-Phenylpiperazin-1-yl)propanehydrazide derivatives have demonstrated potential in treating tuberculosis. Foks et al. (2004) synthesized derivatives with tuberculostatic properties, exhibiting minimum inhibiting concentrations (MIC) within 25 - 100 mg/ml (Foks et al., 2004).

Antioxidant and Anticancer Activity

The compound shows promise in cancer treatment and as an antioxidant. Tumosienė et al. (2020) found that certain derivatives had antioxidant activity higher than ascorbic acid and were more cytotoxic against glioblastoma U-87 than MDA-MB-231 cell line, indicating potential in treating brain cancer (Tumosienė et al., 2020).

α1 Receptor Antagonistic Activity

The compound's derivatives have been synthesized with α1 receptor antagonistic activity. Hon (2013) explored derivatives with a specific focus on antagonizing α1 receptors, showing potential for various therapeutic applications (Hon, 2013).

Analgesic Activity

Studies have shown that derivatives of 3-(4-Phenylpiperazin-1-yl)propanehydrazide are likely to exhibit analgesic activities. Shundalau et al. (2019) investigated the biological activity indices of adamantane-containing triazole thiones, which indicated a high probability of analgesic effects (Shundalau et al., 2019).

Antimicrobial Activity

The compound and its derivatives have demonstrated antimicrobial properties. Al-Wahaibi et al. (2017) synthesized adamantane-isothiourea hybrid derivatives, including 4-phenylpiperazine-1-carbothioimidates, which showed significant antimicrobial activity against various bacterial strains (Al-Wahaibi et al., 2017).

Antidepressant-like Activity

1-Aryl-3-(4-arylpiperazin-1-yl)propane derivatives, related to 3-(4-Phenylpiperazin-1-yl)propanehydrazide, were found to have antidepressant-like properties. Martínez-Esparza et al. (2001) designed these derivatives to simultaneously inhibit serotonin reuptake and antagonize 5-HT1A receptors, which could lead to more effective depression treatments (Martínez-Esparza et al., 2001).

Anticonvulsant Activity

The compound's derivatives have shown promise as anticonvulsant agents. Kamiński et al. (2015) synthesized 1-(4-phenylpiperazin-1-yl)-propanamides and (2,5-dioxopyrrolidin-1-yl)butanamides, demonstrating broad-spectrum anticonvulsant activity in preclinical seizure models (Kamiński et al., 2015).

Potential in Treating HIV

Novel N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives were studied for their potential in treating HIV. Weng et al. (2011) synthesized these derivatives, showing cell-cell fusion inhibitory activities, indicating potential as HIV treatments (Weng et al., 2011).

Electrochemical Synthesis for New Derivatives

Nematollahi and Amani (2011) explored electrochemical methods to synthesize new phenylpiperazine derivatives, offering an environmentally friendly and efficient synthesis approach (Nematollahi & Amani, 2011).

Prostate Cancer Treatment

Novel Mannich bases derived from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine showed moderate cytotoxic activity against prostate cancer cell lines, indicating potential for prostate cancer treatment (Demirci & Demirbas, 2019).

Lipase and α-Glucosidase Inhibition

Bekircan et al. (2015) synthesized novel compounds from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and investigated their lipase and α-glucosidase inhibition, showing potential in treating diseases related to these enzymes (Bekircan et al., 2015).

Antituberculosis Activity

Kayukova et al. (2010) synthesized new O-aroyl-β-(4-phenylpiperazin-1-yl)propioamidoximes with notable antituberculosis properties, indicating potential as new tuberculostatics (Kayukova et al., 2010).

Optical Nonlinearity and Limiting Studies

Naseema et al. (2012) studied the third-order nonlinear optical properties of propane hydrazides, suggesting potential applications in optical devices like limiters and switches (Naseema et al., 2012).

Controlling Polymorphism in Drug Development

Takeguchi et al. (2015) focused on controlling the polymorphism of a related compound, ASP3026, for drug development, offering insights into the manufacturing process of pharmaceuticals (Takeguchi et al., 2015).

Antimicrobial and Anticancer Studies

Viji et al. (2020) conducted a comprehensive study on a bioactive molecule related to 3-(4-Phenylpiperazin-1-yl)propanehydrazide, revealing its antimicrobial and anticancer activities (Viji et al., 2020).

properties

IUPAC Name |

3-(4-phenylpiperazin-1-yl)propanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O/c14-15-13(18)6-7-16-8-10-17(11-9-16)12-4-2-1-3-5-12/h1-5H,6-11,14H2,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOATLHYNXKQDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC(=O)NN)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Phenylpiperazin-1-yl)propanehydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-naphthalen-1-ylurea](/img/structure/B2373258.png)

![[1-(Methylamino)cyclooctyl]methanol](/img/structure/B2373261.png)

![3-Ethyl-7-[(E)-2-phenylethenyl]sulfonyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2373264.png)

![3-cyano-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2373265.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2373275.png)

![5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B2373278.png)